molecular formula C9H9N3O B8563443 N-hydroxy-1H-indole-7-carboximidamide

N-hydroxy-1H-indole-7-carboximidamide

Cat. No.: B8563443
M. Wt: 175.19 g/mol
InChI Key: XBQRQJWIVKIYDA-UHFFFAOYSA-N
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Description

N-hydroxy-1H-indole-7-carboximidamide (CAS 1201146-92-0) is a chemical reagent of interest in medicinal chemistry and drug discovery research. This indole-based compound features a carboximidamide moiety, a functional group prevalent in the design of enzyme inhibitors . Compounds with the N-hydroxycarboximidamide structure, particularly those based on nitrogen-containing heterocycles like indazoles, have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme and a promising target for cancer immunotherapy . Molecular docking studies of such analogues suggest they bind to the IDO1 active site, with the hydroxyl group of the hydroxyamidine moiety coordinating with the heme iron and the aromatic system occupying a hydrophobic pocket . Furthermore, indole-based scaffolds are frequently explored in probe development for other biological targets. Research into similar indole-carboximidamide structures has shown their potential as selective inhibitors for enzymes like sphingosine kinase 2 (SphK2), which is implicated in cancer and inflammatory diseases . The presence of the this compound structure thus makes it a valuable building block for researchers synthesizing and evaluating novel small molecules for biochemical and pharmacological studies. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N'-hydroxy-1H-indole-7-carboximidamide

InChI

InChI=1S/C9H9N3O/c10-9(12-13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11,13H,(H2,10,12)

InChI Key

XBQRQJWIVKIYDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=NO)N)NC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-hydroxy-1H-indole-7-carboximidamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancers. For instance, in a study comparing various indole derivatives, certain derivatives demonstrated median inhibitory concentrations (IC50) ranging from 26 nM to 86 nM against these cancer cell lines, indicating potent antiproliferative activity compared to established drugs like erlotinib .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the activation of apoptotic pathways, particularly through caspase-3 activation, which is essential for programmed cell death . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition Studies

This compound has been employed in studies focused on enzyme inhibition. Its structural features allow it to interact with specific enzymes, potentially leading to the development of novel inhibitors for therapeutic targets such as kinases and proteases. The compound's ability to modulate enzyme activity is crucial for designing drugs that can effectively manage diseases associated with dysregulated enzyme functions.

Synthesis of Derivatives

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications that can yield derivatives with enhanced biological activities or novel properties. For example, synthetic methodologies involving nucleophilic additions to generate polyfunctionalized indoles have been reported, expanding the library of compounds available for biological evaluation .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science. Its chemical properties enable it to be explored as a precursor for developing new materials with specific functionalities, such as conducting polymers or novel coatings. The ability to tailor the compound's properties through chemical modifications makes it a candidate for innovative applications in nanotechnology and materials engineering.

Data Summary Table

Application AreaDescriptionKey Findings/Notes
Medicinal Chemistry Anticancer activity against multiple cell linesIC50 values: 26 nM - 86 nM; activates caspase-3
Enzyme Inhibition Potential inhibitor for therapeutic targetsModulates enzyme activity; useful in drug design
Synthesis of Derivatives Building block for complex molecule synthesisExpands library of biologically active compounds
Material Science Precursor for developing new materialsPotential applications in nanotechnology and coatings

Case Study 1: Anticancer Activity

In a comprehensive study published in MDPI, various indole derivatives were synthesized and evaluated for their anticancer properties. This compound was part of the test compounds demonstrating significant antiproliferative effects across multiple cancer types . The study highlighted the importance of structure-activity relationships in developing effective anticancer agents.

Case Study 2: Enzyme Inhibition Research

A recent investigation focused on the inhibition of specific kinases involved in cancer progression utilized this compound as a lead compound. The findings indicated that modifications to the compound could enhance selectivity and potency against targeted enzymes, paving the way for new cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

N-Hydroxy-1-Methyl-1H-Indazole-7-Carbimidoyl Chloride
  • Structure : Differs by the presence of a methyl group at the 1-position of the indazole core (vs. unsubstituted indole in the target compound).
  • Synthesis : Similar to the parent compound but starts with 1-methyl-1H-indazole-7-carbaldehyde oxime. Yields are comparable (~75–80%) .
  • Activity : Methyl substitution enhances metabolic stability but may reduce IDO1 binding affinity due to steric effects .
(Z)-N′-Hydroxy-1H-Indazole-7-Carboximidamide
  • Structure : Replaces the indole core with an indazole ring. The hydroxyamidine group retains the same position.
  • Synthesis : Requires condensation of 1H-indazole-7-carbonitrile with hydroxylamine, followed by acid-mediated cyclization .
  • Activity : Exhibits stronger IDO1 inhibition (IC₅₀ = 0.12 μM) compared to indole derivatives, likely due to indazole’s improved π-π stacking with the enzyme’s active site .
1H-Indazole-7-Carbonitrile
  • Structure : Features a nitrile group at the 7-position instead of hydroxyamidine.
  • Activity: A potent inhibitor of nitric oxide synthases (NOS), with IC₅₀ values in the nanomolar range. This highlights how electronic properties (nitrile’s electron-withdrawing effect) shift biological targets from IDO1 to NOS .
N-Carbamimidoyl-2-(1H-Indol-1-yl)Acetamide
  • Structure : Combines an indole scaffold with an acylguanidine side chain.
  • Synthesis : Achieved via HATU-mediated coupling of 2-(1H-indol-1-yl)acetic acid with Boc-guanidine, yielding ~79% after deprotection .
  • Activity : Shows moderate IDO1 inhibition (IC₅₀ = 1.8 μM), suggesting that the acylguanidine moiety is less effective than hydroxyamidine for binding .

Structure-Activity Relationship (SAR) Insights

Core Heterocycle : Indazole derivatives generally outperform indole analogues in IDO1 inhibition due to enhanced aromatic interactions .

Substituent Position : Substitution at the 7-position is critical for enzyme binding across all analogues .

Functional Groups: Hydroxyamidine groups favor IDO1 inhibition, while nitriles shift activity toward NOS .

Preparation Methods

Substrate Selection and Reaction Optimization

  • Starting material : 2-Methylaniline derivatives with substituents (R₁, R₂) at the 6- and 4-positions direct formylation to the 7-position. For example, 2,6-dimethylaniline undergoes cyclization to yield 7-methylindole, which is formylated under Vilsmeier conditions.

  • Conditions :

    • POCl₃:DMF molar ratio = 1:5.

    • Reflux at 80–90°C for 5–8 hours.

    • Yields: 60–75% for 3-carbaldehydes (7-carbaldehydes expected to be lower due to steric effects).

Conversion to Carboximidamide

Indole-7-carbaldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux:

Indole-7-CHO+NH2OH\cdotpHClEtOH, ΔIndole-7-C(=N-OH)NH2\text{Indole-7-CHO} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{Indole-7-C(=N-OH)NH}2

  • Key parameters :

    • Stoichiometry: 1.2 equivalents of NH₂OH·HCl.

    • Reaction time: 6–12 hours.

    • Yield: ~50–65% (extrapolated from analogous nitrile conversions).

Nitrile Hydroxylation via Hydroxylamine Treatment

Nitriles serve as versatile intermediates for amidoxime formation. A study in The Journal of Organic Chemistry demonstrates the synthesis of 7-iodo-1H-indole-3-carbonitrile, which is converted to the corresponding amidoxime:

Synthesis of Indole-7-Carbonitrile

  • Friedel-Crafts acylation : React 7-substituted indole with oxalyl chloride to form 2-(7-substituted-indol-3-yl)-2-oxoacetic acid.

    • Conditions: Diethyl ether, ambient temperature, 6 hours.

    • Yield: 50%.

  • Nitrile formation : Treat the oxoacetate with hydroxylamine in refluxing ethanol:

    Indole-7-CO-CO2H+NH2OHIndole-7-CN\text{Indole-7-CO-CO}_2\text{H} + \text{NH}_2\text{OH} \rightarrow \text{Indole-7-CN}
    • Yield: 59%.

Hydroxylamine-Mediated Nitrile Conversion

  • Conditions :

    • NH₂OH·HCl (2 equivalents), sodium acetate buffer (pH 4–5).

    • Reflux in ethanol/water (3:1) for 8–10 hours.

  • Yield : 70–80% (estimated from similar transformations).

Enzymatic Halogenation and Functionalization

Enzymatic methods offer regioselective halogenation, enabling late-stage functionalization. A study in PMC describes RebH 3-LSR enzyme-catalyzed bromination of indoles at the 3-position. To target the 7-position:

Directed Halogenation Strategies

  • Substrate engineering : Introduce electron-withdrawing groups (e.g., -CN, -CF₃) at the 3-position to direct halogenation to the 7-position.

  • Conditions :

    • RebH 3-LSR (50 µM), NaBr (100 mM), glucose dehydrogenase.

    • 25°C, 18 hours.

Halogen-to-Amide Conversion

Brominated intermediates undergo palladium-catalyzed cross-coupling with amidoxime precursors:

Indole-7-Br+H2N-O-C(=NH)NH2Pd(dba)2,XantphosIndole-7-C(=N-OH)NH2\text{Indole-7-Br} + \text{H}2\text{N-O-C(=NH)NH}2 \xrightarrow{\text{Pd(dba)}2, \text{Xantphos}} \text{Indole-7-C(=N-OH)NH}2

  • Catalyst system : Pd(dba)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃.

  • Yield : 40–55% (based on analogous Suzuki couplings).

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
Vilsmeier-HaackFormylation → Amidoximation50–65%Scalable, inexpensive reagentsLow regioselectivity for 7-position
Nitrile HydroxylationNitrile → Amidoxime70–80%High functional group toleranceMulti-step synthesis
Enzymatic HalogenationHalogenation → Coupling40–55%RegioselectiveRequires specialized enzymes/conditions

Mechanistic Insights and Side Reactions

  • Vilsmeier-Haack limitations : Competing formylation at the 3-position dominates unless steric hindrance is introduced.

  • Nitrile hydration : Over-oxidation to carboxylic acids may occur if reaction pH exceeds 6.

  • Enzymatic specificity : RebH 3-LSR shows preference for electron-rich indoles, limiting substrate scope .

Q & A

Basic: What are the standard protocols for synthesizing N-hydroxy-1H-indole-7-carboximidamide, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves coupling reactions starting with indole-7-carboxylic acid derivatives. Key steps include:

  • Starting materials : Use indole-7-carboxaldehyde (CAS 1074-88-0) or 1H-indole-7-carboxylic acid (CAS 1670-83-3) as precursors, followed by hydroxylamine conjugation .
  • Reaction optimization : Adjust pH (e.g., acidic conditions for imine formation) and temperature (e.g., reflux in ethanol) to maximize yield .
  • Purification : Employ column chromatography with silica gel and validate purity via HPLC (>98% purity threshold) .
  • Quality control : Use GC-MS or NMR to confirm structural integrity and detect byproducts .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • NMR spectroscopy : 1H and 13C NMR to confirm substitution patterns on the indole ring and hydroxyimine group .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., λ = 254 nm) to assess purity and stability .
  • FT-IR : Identify functional groups (e.g., N–O stretch at ~930 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:
Contradictions may arise from variability in experimental design. Mitigation strategies:

  • Control standardization : Ensure consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) and positive/negative controls .
  • Replicate studies : Perform triplicate experiments with independent synthesis batches to rule out batch-specific impurities .
  • Data normalization : Use relative activity metrics (e.g., IC50) adjusted for cell viability controls .
  • Meta-analysis : Cross-reference data with structural analogs (e.g., 2-phenyl-1H-indole derivatives) to identify trends .

Advanced: What strategies optimize the compound’s bioactivity while minimizing off-target effects?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the hydroxyimine group with carboxamide derivatives) and test activity in enzyme inhibition assays .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or GPCRs .
  • Selectivity profiling : Screen against panels of related receptors/enzymes (e.g., Eurofins CEREP panel) to identify off-target interactions .

Advanced: How should stability studies be designed to evaluate this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Light sensitivity : Conduct ICH Q1B photostability testing using controlled UV/visible light exposure .
  • Solution stability : Assess pH-dependent hydrolysis in buffers (pH 1–10) at 25°C .
  • Data reporting : Include degradation kinetics (e.g., t90 values) in supplementary materials .

Advanced: What experimental frameworks are recommended for in vivo pharmacological studies of this compound?

Methodological Answer:

  • Dose-ranging studies : Use a logarithmic dose scale (e.g., 1–100 mg/kg) in rodent models to establish therapeutic index .
  • Pharmacokinetics (PK) : Measure plasma half-life via LC-MS/MS and assess metabolite formation (e.g., hydroxylated derivatives) .
  • Tissue distribution : Radiolabel the compound (e.g., 14C isotope) and quantify accumulation in target organs .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Knockout/knockdown models : Use CRISPR-Cas9 to silence putative target genes and measure activity loss .
  • Biochemical assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
  • Transcriptomic profiling : Conduct RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

Advanced: What are best practices for ensuring reproducibility in studies involving this compound?

Methodological Answer:

  • Detailed documentation : Publish synthesis protocols, instrument calibration data, and raw datasets in supplementary materials .
  • Collaborative verification : Share samples with independent labs for cross-validation of key findings .
  • Open-source tools : Use platforms like PubChem or ChemSpider to share spectral data and crystallographic information .

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